Cas no 42474-60-2 (2-methyl-1,3-benzothiazole-6-carbonitrile)

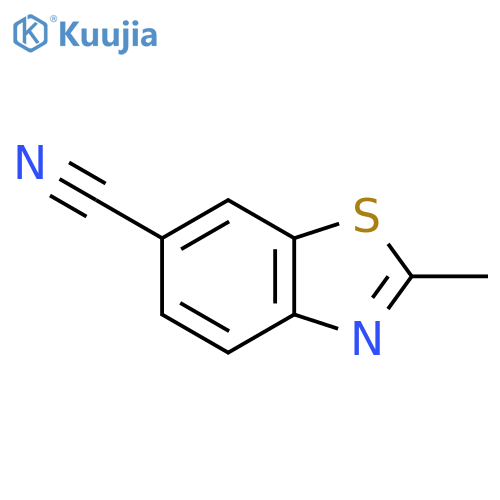

42474-60-2 structure

商品名:2-methyl-1,3-benzothiazole-6-carbonitrile

2-methyl-1,3-benzothiazole-6-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Methylbenzo[d]thiazole-6-carbonitrile

- 2-methyl-1,3-benzothiazole-6-carbonitrile

- 2-Methyl-6-benzothiazolecarbonitrile

- 2-Methyl-6-cyanobenzothiazole

- 2-Methyl-benzothiazol-6-carbonitril

- 2-methylbenzothiazol-6-carbonitrile

- 2-methyl-benzothiazole-6-carbonitrile

- 6-Benzothiazolecarbonitrile,2-methyl

- Cyano-6-methyl-2-Benzothiazol

- EN300-122323

- SCHEMBL6633096

- 6-cyano-2-methylbenzothiazole

- 6-Benzothiazolecarbonitrile, 2-methyl-

- DTXSID40195262

- 42474-60-2

- AT36687

- FT-0688483

- AKOS016007117

- AC-27168

- Z1255367248

- 6-Benzothiazolecarbonitrile,2-methyl-

- CS-0005539

- DA-17136

- 6-Benzothiazolecarbonitrile,2-methyl-(9CI)

-

- MDL: MFCD16619173

- インチ: InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3

- InChIKey: BSQUFWQEXRABMJ-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C(S1)C=C(C=C2)C#N

計算された属性

- せいみつぶんしりょう: 174.02500

- どういたいしつりょう: 174.02516937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

- 密度みつど: 1.30

- ゆうかいてん: 142-144 ºC

- PSA: 64.92000

- LogP: 2.47638

2-methyl-1,3-benzothiazole-6-carbonitrile セキュリティ情報

2-methyl-1,3-benzothiazole-6-carbonitrile 税関データ

- 税関コード:2934200090

- 税関データ:

中国税関コード:

2934200090概要:

293420090.ベンゾチアゾール環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293420090.構造中にベンゾチアゾール環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-methyl-1,3-benzothiazole-6-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM160189-10g |

6-Cyano-2-methylbenzothiazole |

42474-60-2 | 95% | 10g |

$*** | 2023-05-30 | |

| Enamine | EN300-122323-0.05g |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 95% | 0.05g |

$174.0 | 2023-07-06 | |

| Enamine | EN300-122323-0.1g |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 95% | 0.1g |

$257.0 | 2023-07-06 | |

| Chemenu | CM160189-5g |

6-Cyano-2-methylbenzothiazole |

42474-60-2 | 95% | 5g |

$*** | 2023-05-30 | |

| TRC | B488390-50mg |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 50mg |

$ 185.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL6001-10G |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 95% | 10g |

¥ 14,322.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL6001-5G |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 95% | 5g |

¥ 9,655.00 | 2023-04-13 | |

| Chemenu | CM160189-500mg |

6-Cyano-2-methylbenzothiazole |

42474-60-2 | 95% | 500mg |

$*** | 2023-05-30 | |

| Enamine | EN300-122323-250mg |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 95.0% | 250mg |

$367.0 | 2023-10-02 | |

| Enamine | EN300-122323-2500mg |

2-methyl-1,3-benzothiazole-6-carbonitrile |

42474-60-2 | 95.0% | 2500mg |

$1454.0 | 2023-10-02 |

2-methyl-1,3-benzothiazole-6-carbonitrile 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

42474-60-2 (2-methyl-1,3-benzothiazole-6-carbonitrile) 関連製品

- 90418-93-2(2-Methylbenzodthiazole-5-carbonitrile)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42474-60-2)2-methyl-1,3-benzothiazole-6-carbonitrile

清らかである:99%

はかる:10g

価格 ($):1941.0